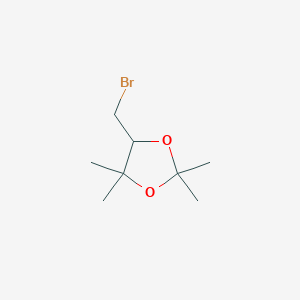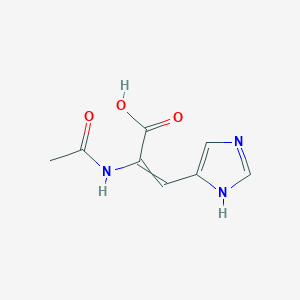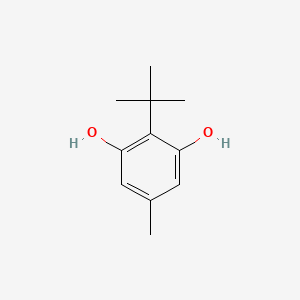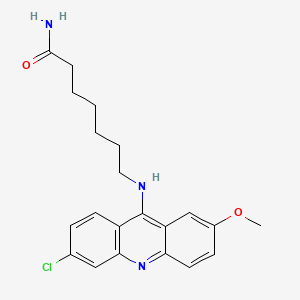
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is a compound belonging to the class of acridines. This compound is characterized by the presence of a heptanamide group attached to an acridine moiety, which is further substituted with a chloro group at position 6 and a methoxy group at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- typically involves the reaction of 6,9-dichloro-2-methoxyacridine with heptanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives
科学研究应用
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential antimalarial and anticancer properties. .
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA by inhibiting transcription and replication processes. The compound binds to DNA through π-π stacking interactions between the acridine moiety and the base pairs of DNA. This binding can lead to the inhibition of various enzymes involved in DNA metabolism, such as topoisomerases .
相似化合物的比较
Similar Compounds
Quinacrine: A compound with similar acridine structure, used as an antimalarial and anticancer agent.
Acridine Orange: A fluorescent dye used for staining nucleic acids in biological research.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Uniqueness
Heptanamide, 7-((6-chloro-2-methoxy-9-acridinyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptanamide group enhances its solubility and bioavailability compared to other acridine derivatives. Additionally, the chloro and methoxy substituents contribute to its stability and reactivity in various chemical reactions .
属性
CAS 编号 |
77420-93-0 |
|---|---|
分子式 |
C21H24ClN3O2 |
分子量 |
385.9 g/mol |
IUPAC 名称 |
7-[(6-chloro-2-methoxyacridin-9-yl)amino]heptanamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-27-15-8-10-18-17(13-15)21(16-9-7-14(22)12-19(16)25-18)24-11-5-3-2-4-6-20(23)26/h7-10,12-13H,2-6,11H2,1H3,(H2,23,26)(H,24,25) |
InChI 键 |
LJJUFAYFGLIRMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
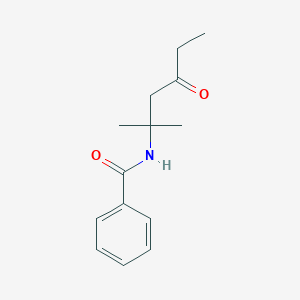
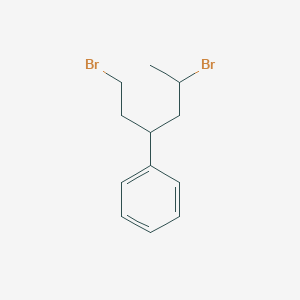
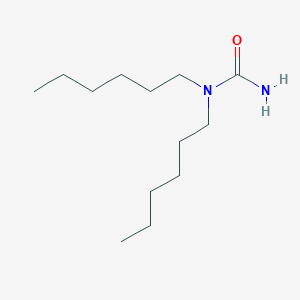
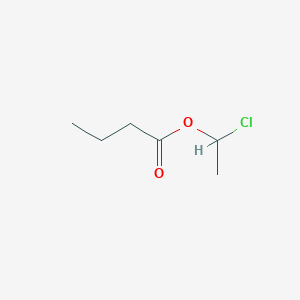
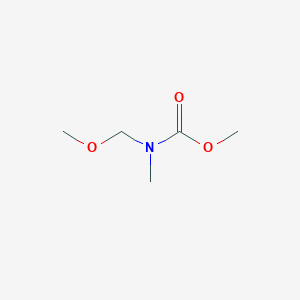

![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
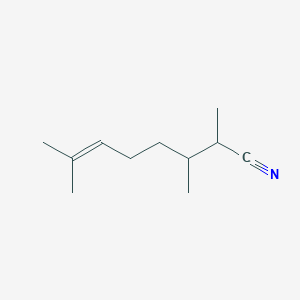
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)

